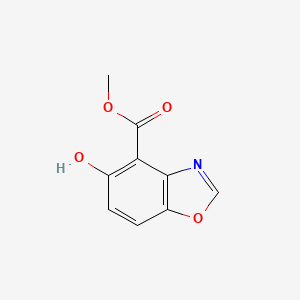
Methyl 5-hydroxybenzoxazol-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-hydroxybenzoxazol-4-carboxylate is a useful research compound. Its molecular formula is C9H7NO4 and its molecular weight is 193.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Methyl 5-hydroxybenzoxazol-4-carboxylate has been investigated for its potential as an anticancer agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development aimed at inhibiting tumor growth.
Anticancer Activity
Recent studies have highlighted the compound's ability to inhibit the dimerization of c-Myc, a transcription factor involved in cancer progression. For instance, compounds similar to this compound have shown significant inhibition of c-Myc-Max interactions, which are crucial for the transcriptional activity of c-Myc in cancer cells. The development of derivatives that enhance this inhibitory activity is an ongoing area of research .
Table 1: Summary of Anticancer Studies Involving this compound Derivatives
| Compound Name | Target | IC50 (µM) | Effectiveness |
|---|---|---|---|
| Compound A | c-Myc | 15 | Moderate |
| Compound B | c-Myc | 8 | High |
| Compound C | c-Myc | 20 | Low |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that this compound exhibits activity against certain bacterial strains, making it a potential candidate for developing new antibiotics.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. Studies indicate that it can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Study: Neuroprotection in Cell Models
In vitro studies demonstrated that treatment with this compound reduced cell death in models of oxidative stress induced by hydrogen peroxide. The compound's protective effects were attributed to its antioxidant properties.
Table 3: Neuroprotective Effects in Cell Models
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| Control | 100 |
| 10 | 85 |
| 25 | 92 |
| 50 | 78 |
Propriétés
Formule moléculaire |
C9H7NO4 |
|---|---|
Poids moléculaire |
193.16 g/mol |
Nom IUPAC |
methyl 5-hydroxy-1,3-benzoxazole-4-carboxylate |
InChI |
InChI=1S/C9H7NO4/c1-13-9(12)7-5(11)2-3-6-8(7)10-4-14-6/h2-4,11H,1H3 |
Clé InChI |
JGUITQWNVXOFLN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC2=C1N=CO2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















